Bis(hydroxymethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

1448-99-3 |

|---|---|

Molecular Formula |

C3H8N2O3 |

Molecular Weight |

120.11 g/mol |

IUPAC Name |

1,1-bis(hydroxymethyl)urea |

InChI |

InChI=1S/C3H8N2O3/c4-3(8)5(1-6)2-7/h6-7H,1-2H2,(H2,4,8) |

InChI Key |

QAGFPFWZCJWYRP-UHFFFAOYSA-N |

SMILES |

C(N(CO)C(=O)N)O |

Canonical SMILES |

C(N(CO)C(=O)N)O |

Other CAS No. |

25155-29-7 |

Synonyms |

Urea, N,N-bis(hydroxymethyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and finds applications in various industrial processes, including textiles and coatings.[1] Its synthesis from urea (B33335) and formaldehyde (B43269) is a fundamental reaction in polymer chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, experimental protocols, and analytical characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and material science.

Introduction

The synthesis of this compound is the initial and critical step in the formation of urea-formaldehyde resins.[2] The reaction involves the addition of formaldehyde to the amino groups of urea, a process known as methylolation or hydroxymethylation.[2] This reaction can be catalyzed by both acids and bases, with the pH of the reaction medium playing a crucial role in the reaction rate and the distribution of products.[3][4] The overall synthesis can be divided into two main stages: the initial addition reaction to form mono-, di-, tri-, and tetra-methylolureas, followed by a slower condensation reaction under acidic conditions to form polymeric chains.[2] This guide focuses on the synthesis of the N,N'-bis(hydroxymethyl)urea isomer.

Chemical Reaction Pathway

The synthesis of this compound from urea and formaldehyde proceeds through a nucleophilic addition mechanism. The nitrogen atoms of the urea molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. The reaction can be catalyzed by both acids and bases. Under alkaline conditions, the formation of methylolureas is favored, while acidic conditions promote the subsequent condensation reactions that lead to polymer formation.[2]

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound under various conditions.

General Laboratory Scale Synthesis

This protocol describes a common laboratory method for preparing this compound.

Materials:

-

Urea (6.0 g)

-

Formaldehyde (37% w/v aqueous solution, 16.2 ml, 2 molar equivalents)

-

Sodium dihydrogen phosphate (B84403) (0.2 g)[2]

-

Three-neck round-bottom flask

-

Magnetic stirrer and hot plate

-

Water condenser

-

Thermometer

Procedure:

-

Set up the three-neck round-bottom flask with a magnetic stirrer, water condenser, and thermometer.

-

To the flask, add 16.2 ml of 37% (w/v) formaldehyde solution and 0.2 g of sodium dihydrogen phosphate.[2]

-

Begin stirring and heat the mixture to 70°C using a water bath.[2]

-

Once the temperature is stable, add 6.0 g of urea to the solution.[2]

-

Maintain the reaction temperature at 70°C and continue stirring for 2 hours.[2]

-

After 2 hours, remove the flask from the heat and allow it to cool to room temperature.

-

The resulting product is a clear, viscous liquid. For a solid product, the solvent can be removed using a thin-layer evaporator at 30°C.[5]

Synthesis with pH Control

This protocol emphasizes the importance of pH control for optimizing the synthesis.

Materials:

-

Urea (6.006 g)

-

Formalin (17 ml)

-

Methanol (9 ml)

-

Sodium hydroxide (B78521) solution (for pH adjustment)

-

Three-neck round-bottom flask

-

Magnetic stirrer and hot plate

-

Water condenser

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and water condenser, combine 17 ml of formalin and 9 ml of methanol.[5]

-

Adjust the pH of the mixture to 7.5 using a sodium hydroxide solution.[5]

-

Heat the mixture to 70°C.[5]

-

Add 6.006 g of urea to the heated solution.

-

Maintain the reaction temperature at 75°C and monitor the pH periodically, adjusting as necessary to maintain a pH of 7.5.[5]

-

The reaction is complete after approximately 2 hours, indicated by the formation of a clear, transparent, sticky, and viscous liquid.[5]

-

Immediately cool the flask and neutralize the solution.[5]

-

Store the resulting liquor at 4°C.[5]

Purification

Purification of this compound is typically achieved through recrystallization to remove unreacted starting materials and byproducts.

General Recrystallization Procedure:

-

Dissolution: Dissolve the crude this compound product in a minimum amount of a suitable hot solvent. A mixture of ethanol (B145695) and water is often effective.[6]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

The following tables summarize key quantitative data from various synthesis and characterization studies of this compound.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Value | Reference |

| Urea to Formaldehyde Molar Ratio | 1:2 | [2] |

| Reaction Temperature | 70-75°C | [2][5] |

| Reaction Time | 2 hours | [2][5] |

| pH | 7.5 (alkaline) | [5] |

| Catalyst | Sodium dihydrogen phosphate | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Melting Point | 126 °C | [1] |

| Molecular Formula | C₃H₈N₂O₃ | [1] |

| Molar Mass | 120.11 g/mol | [1] |

| Solubility in Water | Good | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Peak/Shift (δ) | Assignment | Reference |

| ¹H NMR (D₂O) | 5.02 ppm (s, 4H) | HOCH₂NCH₂ OCH₂NCH₂ OH | [7] |

| 4.84 ppm (s, 4H) | HOCH₂ NCH₂OCH₂NCH₂ OH | [7] | |

| ¹³C NMR (D₂O) | 154.8 ppm | C=O | [7] |

| 78.2 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |

| 67.7 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |

| FTIR (cm⁻¹) | ~3438, ~3340 | N-H stretching | [8] |

| ~1677 | C=O stretching | [8] | |

| ~1600 | NH₂ in-plane bending | [8] |

Conclusion

The synthesis of this compound from urea and formaldehyde is a well-established reaction that is fundamental to the production of urea-formaldehyde resins. The reaction conditions, particularly temperature and pH, must be carefully controlled to achieve a high yield of the desired product and minimize the formation of byproducts and subsequent condensation polymers. This guide provides detailed experimental protocols and a summary of key data to aid researchers in the successful synthesis and characterization of this compound. The provided information serves as a solid foundation for further research and development in the field of polymer and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fud.edu.ng [fud.edu.ng]

- 3. researchgate.net [researchgate.net]

- 4. afrischolarrepository.net.ng [afrischolarrepository.net.ng]

- 5. docsdrive.com [docsdrive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scispace.com [scispace.com]

- 8. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key chemical intermediate with significant industrial and research applications. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and reactivity. Detailed experimental protocols, quantitative data, and spectroscopic analyses are presented to support its application in research and development, particularly in polymer chemistry and potentially as a scaffold in drug design.

Introduction

N,N'-Bis(hydroxymethyl)urea (CAS No. 140-95-4) is an organic compound derived from the reaction of urea (B33335) with formaldehyde (B43269).[1] It is a white, water-soluble solid that serves as a crucial precursor in the production of urea-formaldehyde resins, which are widely used as adhesives and in molding compounds.[1] Beyond its industrial importance, its bifunctional nature, containing two hydroxymethyl groups, makes it a valuable cross-linking agent and a subject of interest in materials science and medicinal chemistry. This guide aims to provide a detailed technical resource on the chemical properties and handling of N,N'-Bis(hydroxymethyl)urea for scientific professionals.

Chemical and Physical Properties

N,N'-Bis(hydroxymethyl)urea is a white crystalline powder under standard conditions.[2] It is highly soluble in water due to the presence of polar hydroxymethyl and urea functional groups, which readily form hydrogen bonds.[1] The compound is heat-sensitive and should be stored in a refrigerator.[2]

Table 1: Physicochemical Properties of N,N'-Bis(hydroxymethyl)urea

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-Bis(hydroxymethyl)urea | |

| Synonyms | Dimethylolurea, DMU | [3] |

| CAS Number | 140-95-4 | [3] |

| Molecular Formula | C₃H₈N₂O₃ | |

| Molecular Weight | 120.11 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 125-126 °C (with decomposition) | [4] |

| Solubility in Water | High (150 g/L) | [1][5] |

| Storage Temperature | 2-8 °C |

Synthesis and Purification

The primary industrial synthesis of N,N'-Bis(hydroxymethyl)urea involves the controlled reaction of urea with an excess of formaldehyde in an aqueous solution.[1] The reaction is typically carried out under neutral to slightly alkaline conditions to favor the formation of the dimethylol derivative over monomethylolurea and subsequent condensation reactions.[6]

Synthesis Workflow

Caption: General workflow for the synthesis of N,N'-Bis(hydroxymethyl)urea.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a typical laboratory-scale synthesis of N,N'-Bis(hydroxymethyl)urea.

Materials:

-

Urea (1 mole)

-

Formaldehyde (37% aqueous solution, 2.2 moles)

-

Sodium hydroxide (B78521) (1 M solution)

-

Hydrochloric acid (1 M solution)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and hotplate

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, combine 1 mole of urea with 2.2 moles of 37% formaldehyde solution.

-

Adjust the pH of the mixture to between 7.5 and 8.5 using a 1 M sodium hydroxide solution.

-

Gently heat the mixture to 60-70 °C with continuous stirring. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by periodically taking small samples and observing for the disappearance of the sharp odor of formaldehyde.

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water, followed by a cold ethanol (B145695) wash to remove unreacted starting materials and byproducts.

-

Dry the purified N,N'-Bis(hydroxymethyl)urea in a vacuum oven at a temperature not exceeding 50 °C to prevent decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N,N'-Bis(hydroxymethyl)urea.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons, the C-H protons of the hydroxymethyl groups, and the O-H protons. The chemical shifts and coupling patterns provide valuable information about the molecular structure. Due to proton exchange, the N-H and O-H signals may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the urea moiety and the carbon atoms of the hydroxymethyl groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms. In studies of urea-formaldehyde resins, the signals of symmetric and asymmetric dimethylol urea can be distinguished.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N,N'-Bis(hydroxymethyl)urea provides information about its functional groups.

Table 2: Expected FTIR Vibrational Modes for N,N'-Bis(hydroxymethyl)urea

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3200 | O-H Stretching (broad) | Hydroxymethyl (-CH₂OH) |

| 3400 - 3300 | N-H Stretching | Amide (-NH-) |

| 2950 - 2850 | C-H Stretching | Methylene (B1212753) (-CH₂-) |

| 1700 - 1650 | C=O Stretching (Amide I) | Urea (-NH-CO-NH-) |

| 1650 - 1550 | N-H Bending (Amide II) | Amide (-NH-) |

| 1470 - 1450 | C-N Stretching | Amide (-NH-) |

| 1100 - 1000 | C-O Stretching | Hydroxymethyl (-CH₂OH) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of N,N'-Bis(hydroxymethyl)urea is available in the NIST WebBook.[8] The fragmentation pattern can be used to confirm the molecular weight and structure of the compound.

Chemical Reactivity and Mechanisms

Formation Kinetics

The reaction between urea and formaldehyde to form N,N'-Bis(hydroxymethyl)urea is reversible and catalyzed by both acids and bases, with the lowest reaction rate observed around pH 7.[9] The formation of monomethylolurea is the initial step, followed by the slower addition of a second formaldehyde molecule to yield the bis(hydroxymethyl) derivative.[9] The reaction kinetics are influenced by temperature, pH, and the molar ratio of the reactants.[10]

Role in Urea-Formaldehyde Resin Formation

N,N'-Bis(hydroxymethyl)urea is a key intermediate in the acid-catalyzed condensation polymerization that forms urea-formaldehyde resins.[1] Under acidic conditions, the hydroxymethyl groups can react with the amino groups of other urea or methylolurea molecules to form methylene bridges (-CH₂-) and methylene ether bridges (-CH₂-O-CH₂-), leading to the formation of a cross-linked polymer network.

Caption: Simplified reaction pathway for urea-formaldehyde resin formation.

Applications in Research and Drug Development

While the primary application of N,N'-Bis(hydroxymethyl)urea is in the polymer industry, its chemical properties suggest potential uses in other research areas, including drug development.

Cross-linking Agent for Hydrogels

The bifunctional nature of N,N'-Bis(hydroxymethyl)urea makes it a potential cross-linking agent for the formation of hydrogels.[11] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are extensively studied for applications in drug delivery, tissue engineering, and wound management.[12] The urea functionality may impart desirable properties to the hydrogel, such as enhanced hydrogen bonding and biocompatibility.[13]

Scaffold in Medicinal Chemistry

Urea derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[14] The urea moiety can act as a rigid scaffold and a hydrogen bond donor-acceptor, which is crucial for binding to biological targets. While specific pharmacological studies on N,N'-Bis(hydroxymethyl)urea are limited, its structure could serve as a starting point for the design and synthesis of novel bioactive molecules. For instance, it is a known process-related impurity in the synthesis of the antidiabetic drug Glimepiride.[15]

Toxicology and Safety

N,N'-Bis(hydroxymethyl)urea is classified as causing serious eye irritation.[3] It is harmful to aquatic life.[16] While acute oral and dermal toxicity are reported to be low, the toxicological properties have not been thoroughly investigated.[16][17] As with all chemicals, appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 3: Toxicological Data Summary

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (rat) | LD50 > 2000 mg/kg bw | [17] |

| Acute Dermal Toxicity (rat) | LD50 > 2000 mg/kg bw | [17] |

| Acute Inhalation Toxicity (rat) | LC50 > 5.152 mg/L/4h | [17] |

| Eye Irritation | Causes serious eye irritation | [3] |

| Aquatic Toxicity | Harmful to aquatic life (EC50 Daphnia magna: > 120 mg/l) | [16] |

Conclusion

N,N'-Bis(hydroxymethyl)urea is a versatile chemical with well-defined physical and chemical properties. Its primary role as a monomer in the synthesis of urea-formaldehyde resins is well-established. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and reactivity. Furthermore, its potential applications as a cross-linking agent in hydrogels and as a scaffold in medicinal chemistry highlight its relevance to researchers and drug development professionals. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in scientific endeavors.

References

- 1. ureaknowhow.com [ureaknowhow.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]

- 4. Bis(hydroxymethyl)urea - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Dimethylolurea (CAS 140-95-4)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylolurea (B1678115), also known as 1,3-Bis(hydroxymethyl)urea, is an organic compound with the CAS number 140-95-4.[1] It appears as a white, odorless powder and is a key chemical intermediate derived from the reaction of urea (B33335) and formaldehyde (B43269).[1][2][3] While its primary applications are in industrial settings—notably as a cross-linking agent in the textile, wood, and adhesive industries—its role as a formaldehyde-releaser and its use in controlled-release formulations provide areas of interest for broader scientific research.[4][5] This document provides a comprehensive technical overview of its chemical properties, synthesis protocols, mechanisms of action, and key applications, with a focus on data-driven presentation and experimental detail.

Physicochemical and Toxicological Data

Quantitative data regarding the properties and safety of Dimethylolurea are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of Dimethylolurea

| Property | Value | Source |

| CAS Number | 140-95-4 | [1][2] |

| Molecular Formula | C₃H₈N₂O₃ | [1][4] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| Appearance | White powder/solid | [2][3] |

| Melting Point | 124-128°C (decomposes) | [6] |

| Density | ~1.34 g/cm³ | [2][6] |

| Water Solubility | 150 g/L | [2] |

| Flash Point | >100°C | [2][6] |

| pKa | 12.14 ± 0.46 (Predicted) | [2] |

| LogP | -2.610 (Estimated) | [2] |

Table 2: Safety and Hazard Information

| Hazard Identification | Value/Statement | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| GHS Signal Word | Warning | [2] |

| Hazard Statements | H319: Causes serious eye irritation | [2] |

| RTECS Number | YS2716350 | [2][7] |

| Primary Hazard | Formaldehyde releaser; can cause allergic contact dermatitis | [4][5] |

| Autoignition Temperature | >200°C | [8] |

Synthesis and Core Mechanisms

Synthesis Pathway

Dimethylolurea is produced industrially through the condensation reaction of one mole of urea with two moles of formaldehyde.[2] The reaction is typically conducted in an aqueous solution under controlled temperature and pH. It is a hydroxymethylation process where formaldehyde adds to the amino groups of urea.

Caption: Synthesis of Dimethylolurea from Urea and Formaldehyde.

Experimental Protocol: Industrial Synthesis

This protocol is a generalized representation of the industrial production of Dimethylolurea.

-

Reaction Setup: A stirred vessel is charged with an aqueous solution of formaldehyde.

-

Neutralization: The formaldehyde solution is neutralized to a slightly alkaline pH using a base like triethanolamine.[2]

-

Reactant Addition: Urea is added to the vessel in a 1:2 molar ratio (Urea:Formaldehyde). The addition is performed with cooling to maintain the reaction temperature below 40°C, as the reaction is slightly exothermic.[2]

-

Reaction Period: The mixture is stirred for several hours to allow for the formation of Dimethylolurea.[2] The progress of the reaction can be monitored by measuring the decrease in free formaldehyde.

-

Crystallization: After the reaction is complete, the mixture is cooled to room temperature. Dimethylolurea crystals form upon cooling.[2]

-

Purification and Drying: The resulting crystals are separated from the solution. Purification can be achieved by recrystallization from 75% aqueous ethanol.[1][2]

-

Final Product: The purified product is dried, often in a spray-drying tower, to yield a white powder.[2]

Core Mechanism of Action: Cross-Linking

The utility of Dimethylolurea stems from its ability to act as a cross-linking agent. The two hydroxymethyl (-CH₂OH) groups are reactive and can form covalent bonds with functional groups on other molecules, such as the hydroxyl (-OH) groups in cellulose (B213188) or the amino (-NH) groups in other urea molecules. This reaction typically occurs under heat and often with an acid catalyst, resulting in the formation of stable methylene (B1212753) (-CH₂-) or dimethylene ether (-CH₂-O-CH₂-) linkages and the release of water.[9] This network of cross-links imparts stability and rigidity to the treated material.

Caption: General mechanism of substrate cross-linking by Dimethylolurea.

Key Applications and Methodologies

Textile Finishing

Dimethylolurea is extensively used as a finishing agent to impart crease-resistance and shrink-proofing to cotton and other cellulosic fabrics.[1][2] The cross-linking of cellulose chains prevents the formation of hydrogen bonds between them, which is the primary cause of wrinkling.[10]

The following diagram outlines the standard "pad-dry-cure" process used in the textile industry to apply Dimethylolurea.

Caption: Standard experimental workflow for treating fabric with Dimethylolurea.

Wood Modification

Similar to its application in textiles, Dimethylolurea is used to modify wood to improve its dimensional stability and durability.[11][12] The chemical penetrates the wood's cell wall and cross-links with cellulose, hemicellulose, and lignin. This bulking of the cell wall reduces swelling and shrinkage and increases resistance to fungal decay and weathering.[12][13]

Urea-Formaldehyde (UF) Resins and Adhesives

Dimethylolurea is a crucial intermediate in the production of urea-formaldehyde (UF) resins.[5] In this process, the initial hydroxymethylation to form mono- and dimethylolurea is followed by a condensation step under acidic conditions. The methylol groups react with other urea molecules to form methylene bridges, leading to the growth of a three-dimensional polymer network that constitutes the resin, which is widely used as an adhesive in wood products like particleboard and plywood.[9][14]

Controlled-Release Fertilizers

Dimethylolurea is a component of some slow-release nitrogen fertilizers.[15] It is part of a mixture of methylene urea polymers with limited water solubility.[16] In the soil, these polymers are slowly broken down by microbial action, gradually releasing water-soluble nitrogen that plants can absorb.[16] This controlled release mechanism improves nutrient use efficiency and reduces nitrogen loss to the environment through leaching or volatilization.[17][18]

Conclusion

Dimethylolurea (CAS 140-95-4) is a versatile chemical primarily defined by its bifunctional reactive hydroxymethyl groups. Its ability to form stable cross-links is the foundation of its widespread industrial use in enhancing the properties of cellulosic materials like cotton and wood, and in the formation of urea-formaldehyde resins. While not a direct therapeutic agent, its chemistry is relevant to drug development professionals in the context of controlled-release mechanisms and the study of formaldehyde-releasing compounds. The detailed protocols and mechanisms outlined in this guide provide a solid technical foundation for researchers working with or investigating this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Dimethylolurea | 140-95-4 [chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Dimethylolurea | 140-95-4 | FD33309 | Biosynth [biosynth.com]

- 5. Dimethylol urea - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 140-95-4 Dimethylolurea AKSci P201 [aksci.com]

- 7. dimethylol urea, 140-95-4 [thegoodscentscompany.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. researchgate.net [researchgate.net]

- 10. Dimethylol ethylene urea - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The mechanical strength change of wood modified with DMDHEU :: BioResources [bioresources.cnr.ncsu.edu]

- 14. Crosslinking Mechanism of Tannin-Based Adhesives Based on Model Compounds: Copolycondensation of Resorcinol with Dimethylol Urea [mdpi.com]

- 15. getchem.com [getchem.com]

- 16. EP1487761A2 - Slow release nitrogen fertilizer - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Bis(hydroxymethyl)urea molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of bis(hydroxymethyl)urea, a key compound in polymer chemistry and various industrial processes.

Introduction

This compound, also known as dimethylolurea, is an organic compound that serves as a crucial intermediate in the production of urea-formaldehyde (UF) resins.[1][2][3] Its ability to react with various functional groups makes it a versatile molecule in the synthesis of polymers and as a cross-linking agent. This guide delves into the fundamental chemical and physical characteristics of this compound, its synthesis, and its primary applications.

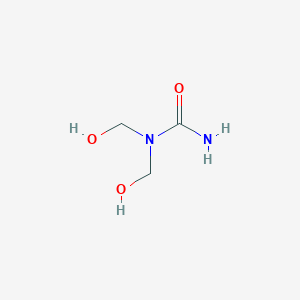

Molecular Structure and Formula

The chemical formula for this compound is C₃H₈N₂O₃.[4][5] Its structure consists of a central urea (B33335) molecule with hydroxymethyl groups attached to each of the nitrogen atoms. The IUPAC name for this compound is 1,3-bis(hydroxymethyl)urea.[4]

Chemical Structure:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 140-95-4 | [4][6][7] |

| Molecular Weight | 120.11 g/mol | [1][6][8][9] |

| Appearance | White crystalline solid/powder | [1][7][10] |

| Melting Point | 125-126 °C (with decomposition) | [1][9][11] |

| Boiling Point | 224.08°C (estimate) | [11] |

| Solubility in Water | Good / High (150 g/L) | [1][10][11] |

| XLogP3-AA | -2 | [8] |

Synthesis and Experimental Protocols

This compound is synthesized through the reaction of urea with an excess of formaldehyde (B43269) in an aqueous solution.[1][12] This reaction is typically carried out under alkaline conditions.[13]

Detailed Experimental Protocol for Synthesis:

The synthesis of urea-formaldehyde resins, which involves the initial formation of this compound, can be described in the following steps[13][14]:

-

Hydroxymethylation:

-

Adjust the pH of a formaldehyde solution to between 8.2 and 8.3 using a 20% NaOH solution.

-

Raise the temperature of the solution to 40°C.

-

Add urea in small portions over a period of 15 minutes, allowing the temperature to increase to 80°C.

-

Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation step, resulting in the formation of hydroxymethylated urea derivatives, including this compound.[13]

-

-

Polycondensation (for resin formation):

-

To proceed with the formation of urea-formaldehyde resin, the pH of the solution is adjusted to 4.5 with formic acid.

-

The acid-promoted polycondensation reaction is then carried out at 90 ± 1°C.[13]

-

The reaction between urea and formaldehyde is reversible and can be catalyzed by both acids and bases.[15]

Chemical Reactivity and Applications

5.1. Urea-Formaldehyde Resins

The primary application of this compound is as an intermediate in the production of urea-formaldehyde resins.[2][3] These thermosetting resins are widely used as adhesives in the manufacturing of particleboard, medium-density fiberboard (MDF), and plywood.[2]

5.2. Cross-linking Agent

This compound can act as a cross-linking agent. The hydroxymethyl groups can react with other molecules containing active hydrogen atoms, such as cellulose, to form stable cross-links, thereby modifying the properties of the material.[16] This property is utilized in the textile industry to impart wrinkle resistance to fabrics. While bis-urea compounds are explored for creating cross-linking monomers for applications like hydrogels and molecularly imprinted polymers, the specific use of this compound in advanced drug delivery systems is an area of ongoing research.[17][18]

5.3. Formaldehyde Releaser

This compound is known to be a formaldehyde releaser, meaning it can slowly decompose to release formaldehyde.[19][20] This property is utilized in some cosmetic and industrial applications where a slow and sustained release of formaldehyde is desired for its preservative or antimicrobial effects.[19][21] However, due to the potential health concerns associated with formaldehyde, the use of formaldehyde-releasing compounds is regulated in many regions.[20][21] The decomposition of hydroxymethyl urea is unstable and can release formaldehyde and urea.[16]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from urea and formaldehyde.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Urea-formaldehyde - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. This compound | C3H8N2O3 | CID 3034365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N′-ビス(ヒドロキシメチル)尿素 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. echemi.com [echemi.com]

- 12. youtube.com [youtube.com]

- 13. vana.kirj.ee [vana.kirj.ee]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]

- 17. sciforum.net [sciforum.net]

- 18. pure.tue.nl [pure.tue.nl]

- 19. Formaldehyde releaser - Wikipedia [en.wikipedia.org]

- 20. Formaldehyde may be found in cosmetic products even when unlabelled - PMC [pmc.ncbi.nlm.nih.gov]

- 21. safecosmetics.org [safecosmetics.org]

Physical and chemical properties of Bis(hydroxymethyl)urea

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as dimethylolurea (B1678115) (DMU), is an organic compound with significant applications in industrial chemistry and potential uses in pharmaceutical sciences. It is a key intermediate in the production of urea-formaldehyde resins and has been studied for its role as a corrosion inhibitor and as a building block for biologically active molecules.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of its structure and related experimental workflows.

Chemical Structure and Identifiers

This compound is the product of the reaction between one molecule of urea (B33335) and two molecules of formaldehyde (B43269).[2] The hydroxymethyl groups are attached to the nitrogen atoms of the urea molecule.

Caption: Chemical Structure of N,N'-Bis(hydroxymethyl)urea.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | N,N′-Bis(hydroxymethyl)urea | [2] |

| Synonyms | 1,3-Bis(hydroxymethyl)urea, Dimethylolurea, DMU | [1][3] |

| CAS Number | 140-95-4 | [2][4] |

| Molecular Formula | C₃H₈N₂O₃ | [2][5] |

| InChI Key | QUBQYFYWUJJAAK-UHFFFAOYSA-N |[4] |

Physical Properties

This compound is a white crystalline solid at room temperature.[1][2] Its physical characteristics are largely dictated by the presence of multiple polar functional groups, which facilitate strong intermolecular hydrogen bonding.

Table 2: Summary of Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 120.11 g/mol | [2][5] |

| Appearance | White crystalline powder or solid | [1][2] |

| Melting Point | 125-126 °C (may decompose) | [2][6] |

| Solubility | Highly soluble in water; solubility in organic solvents varies with polarity. | [1][2] |

| Density | 1.556 g/cm³ |[1] |

Solubility Profile

The high solubility of this compound in water is attributed to its two hydroxymethyl groups and the urea backbone, which can readily form hydrogen bonds with water molecules.[1] Its solubility in organic solvents is variable and depends on the polarity of the solvent.[1] Generally, it is more soluble in polar organic solvents. The solubility of the compound also tends to increase with rising temperature.[1] The presence of impurities or significant shifts in pH can also affect its solubility characteristics.[1]

Chemical Properties and Reactivity

This compound exhibits versatile reactivity, primarily due to its hydroxymethyl groups.[1]

-

Formation of Urea-Formaldehyde Resins: It is a crucial intermediate in the acid-promoted polycondensation reaction that forms urea-formaldehyde (UF) resins, which are widely used as adhesives and coatings.[2][7]

-

Formation of Derivatives: The compound is known for its reactivity in forming various urea derivatives, making it a useful synthon in chemical synthesis.[1]

-

Corrosion Inhibition: Studies have shown that this compound can effectively inhibit the corrosion of steel in acidic solutions, such as hydrochloric acid.[2]

-

Incompatibilities: It is incompatible with strong oxidizing agents and should be stored separately.[8]

Applications in Research and Drug Development

While its primary use is industrial, this compound holds promise in other scientific fields.

-

Pharmaceutical Formulations: The compound has been investigated for potential applications in pharmaceutical formulations.[1]

-

Biologically Active Molecules: It serves as a versatile building block for the synthesis of various biologically active molecules.[1] The urea functional group is a key component in many modern drugs due to its ability to form stable hydrogen bonds with biological targets.[9]

-

Polymer Science: In materials science, it is used as a monomer to create specialized polymers with enhanced properties for coatings and adhesives.[1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the hydroxymethylation of urea with formaldehyde.

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Preparation: An aqueous solution of formaldehyde (e.g., 45%) is placed in a stirred reactor.[7]

-

pH Adjustment: The pH of the formaldehyde solution is adjusted to a weakly alkaline condition (pH 8.2-8.3) using a base like a 20% NaOH solution.[7]

-

Reaction Initiation: Urea is added to the reactor, typically in portions, with a formaldehyde-to-urea (F/U) molar ratio of approximately 2.1:1.[7][10]

-

Heating: The reaction mixture is heated to a temperature of 80-90°C and maintained for a period of 30 to 60 minutes to allow for the completion of the hydroxymethylation reaction.[7][10]

-

Completion: The resulting product is an aqueous solution of mono- and this compound, which can be used directly for subsequent polycondensation reactions or subjected to purification processes.[7]

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of the compound.

Caption: Standard workflow for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle to ensure uniform heating.[11][12]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. This process is repeated until a packed column of 2-3 mm height is achieved.[13]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (such as a Thiele tube with paraffin (B1166041) oil or a digital DigiMelt apparatus) alongside a calibrated thermometer.[11][14]

-

Heating: The apparatus is heated rapidly until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced significantly to about 1-2°C per minute.[13][15]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the range.[15] A pure compound should exhibit a sharp melting range of 1-2°C.[15]

Qualitative Solubility Analysis

Methodology:

-

Preparation: Place approximately 25 mg of this compound into a small, clean test tube.[16]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.[16]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds.[17]

-

Observation: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[18]

-

Classification: The results help classify the compound based on its polarity and the presence of acidic or basic functional groups. For instance, solubility in water indicates polarity, while solubility in 5% NaOH could suggest an acidic character, although this compound is not strongly acidic.[1]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation.

-

Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, provides information about the chemical environment of the hydrogen atoms.[19]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[4]

-

Infrared Spectroscopy (IR): The IR spectrum would show characteristic absorption bands for N-H stretching (around 3200-3600 cm⁻¹), C=O (carbonyl) stretching (around 1700 cm⁻¹), and C-N stretching vibrations, similar to urea.[20]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. N,N -Bis(hydroxymethyl)urea = 95 140-95-4 [sigmaaldrich.com]

- 4. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 5. This compound | C3H8N2O3 | CID 3034365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. vana.kirj.ee [vana.kirj.ee]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experiment to determine the melting point of urea Requirements: Thermome.. [askfilo.com]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. employees.oneonta.edu [employees.oneonta.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.ws [chem.ws]

- 18. saltise.ca [saltise.ca]

- 19. spectrabase.com [spectrabase.com]

- 20. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Bis(hydroxymethyl)urea: A Core Intermediate in Thermosetting Resin Formation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bis(hydroxymethyl)urea, also known as dimethylolurea (B1678115), is a crucial intermediate in the synthesis of urea-formaldehyde (UF) resins. These thermosetting polymers are widely utilized as adhesives, binders, and molding compounds in various industries, including wood products, textiles, and automotive applications. The formation of this compound is the foundational step that dictates the final properties of the cured resin, such as its mechanical strength, thermal stability, and formaldehyde (B43269) emission levels. Understanding the chemistry, kinetics, and characterization of this intermediate is paramount for researchers, scientists, and professionals involved in the development and optimization of urea-based resins for diverse applications, including potential considerations in drug delivery systems where biocompatible and biodegradable polymers are of interest.

This technical guide provides a comprehensive overview of this compound's role in resin formation. It delves into the synthesis and polymerization mechanisms, presents key quantitative data in a structured format, outlines detailed experimental protocols for its formation and characterization, and visualizes the critical pathways and workflows involved.

Chemical Properties of this compound

This compound is a white, water-soluble solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N,N'-Bis(hydroxymethyl)urea | [1] |

| CAS Number | 140-95-4 | [1] |

| Molecular Formula | C₃H₈N₂O₃ | [1] |

| Molar Mass | 120.11 g/mol | [1] |

| Melting Point | 126 °C | [1] |

| Appearance | White solid | [1] |

| Solubility in Water | Good | [1] |

Synthesis and Resin Formation

The synthesis of urea-formaldehyde resins is a two-stage process: hydroxymethylation (or methylolation) followed by condensation polymerization.[2] this compound is the primary product of the initial hydroxymethylation step, where urea (B33335) reacts with an excess of formaldehyde.[1][3]

Stage 1: Hydroxymethylation

In this stage, urea reacts with formaldehyde under neutral or alkaline conditions to form monomethylolurea and subsequently dimethylolurea (this compound).[4] The reaction is an addition reaction where formaldehyde adds to the amino groups of urea.

Caption: Formation of this compound.

Stage 2: Condensation Polymerization

Following the formation of mono- and this compound, the reaction mixture is acidified and heated to initiate condensation polymerization.[5] During this stage, the hydroxymethyl groups react with amino groups of other urea or methylolurea molecules, eliminating water to form methylene (B1212753) (-CH₂-) or ether (-CH₂-O-CH₂-) bridges. This process leads to the growth of a three-dimensional, cross-linked polymer network, resulting in the final thermoset resin.[6][7]

Caption: Polymerization of Intermediates.

Quantitative Data

The properties of the final urea-formaldehyde resin are highly dependent on the reaction conditions during the formation of this compound and the subsequent polymerization. The following tables summarize key quantitative data.

Table 1: Reaction Parameters for Urea-Formaldehyde Resin Synthesis

| Parameter | Typical Range | Effect on Resin Properties | Reference |

| Formaldehyde/Urea (F/U) Molar Ratio | 1.0 - 2.0 | Higher ratios increase cross-linking, leading to higher strength but also increased brittleness and formaldehyde emission. | [8][9] |

| Reaction pH (Hydroxymethylation) | 7.0 - 9.0 (Alkaline) | Favors the formation of mono- and dimethylolurea. | [6] |

| Reaction pH (Condensation) | 4.0 - 6.0 (Acidic) | Catalyzes the condensation reaction, leading to polymer chain growth. | [5][6] |

| Reaction Temperature (°C) | 70 - 100 | Higher temperatures increase the reaction rate but can lead to uncontrolled polymerization and broader molecular weight distribution. | [8][9] |

Table 2: Mechanical Properties of Cured Urea-Formaldehyde Resins

| Property | Typical Value |

| Tensile Strength | 35 - 70 MPa |

| Flexural Modulus | 7 - 10 GPa |

| Hardness (Shore D) | 85 - 95 |

Table 3: Thermal Properties of Cured Urea-Formaldehyde Resins

| Property | Typical Value |

| Heat Deflection Temperature | 120 - 140 °C |

| Thermal Conductivity | 0.25 - 0.35 W/(m·K) |

Experimental Protocols

Synthesis of this compound and Urea-Formaldehyde Resin

This protocol describes a typical laboratory-scale synthesis of a urea-formaldehyde resin, where this compound is formed in the initial step.

Materials:

-

Urea (reagent grade)

-

Formaldehyde solution (37% w/w in water)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Sulfuric acid (H₂SO₄) solution (1 M)

-

Distilled water

-

Reaction vessel with a stirrer, condenser, and temperature control

Procedure:

-

Hydroxymethylation:

-

Charge the reaction vessel with a specific molar ratio of formaldehyde and urea (e.g., F/U = 1.8).

-

Adjust the pH of the mixture to 8.0-9.0 using the NaOH solution.

-

Heat the mixture to 70°C while stirring and maintain for 1 hour to allow for the formation of monomethylolurea and this compound.

-

-

Condensation:

-

Cool the reaction mixture to 60°C.

-

Adjust the pH to 4.5-5.5 with the H₂SO₄ solution to initiate the condensation reaction.

-

Continue the reaction, monitoring the viscosity until the desired degree of polymerization is reached. The endpoint is often determined by a specific viscosity measurement or by the "cloud point" method.

-

-

Termination:

-

Once the desired viscosity is achieved, cool the reactor and adjust the pH back to 7.0-8.0 to stop the condensation reaction.

-

The resulting solution is the urea-formaldehyde resin.

-

Caption: Experimental Workflow for UF Resin Synthesis.

Characterization of this compound and Resin Intermediates

a) Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

¹³C NMR is a powerful tool for identifying and quantifying the different chemical species present in the reaction mixture, including urea, monomethylolurea, and this compound.

-

Sample Preparation: A sample of the reaction mixture is typically diluted in a deuterated solvent such as D₂O or DMSO-d₆.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Quantitative ¹³C NMR spectra are acquired using appropriate pulse sequences and relaxation delays to ensure accurate integration of the signals.

-

Analysis: The chemical shifts of the carbonyl and methylene carbons are used to identify the different species. For example, the carbonyl carbon of urea appears at a different chemical shift compared to the carbonyl carbons in monomethylolurea and this compound. The relative integrals of these peaks provide the molar composition of the mixture.

b) Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to monitor the progress of the reaction by identifying the functional groups present.

-

Sample Preparation: A small amount of the liquid resin or a dried film can be analyzed.

-

Analysis: Key vibrational bands to monitor include:

-

N-H stretching (around 3350 cm⁻¹)

-

C=O stretching (around 1640 cm⁻¹)

-

C-N stretching (around 1450 cm⁻¹)

-

C-O stretching of hydroxymethyl groups (around 1020 cm⁻¹)

-

Formation of methylene bridges can be observed by changes in the C-N and C-H stretching regions.

-

c) Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

GPC/SEC is used to determine the molecular weight distribution of the polymerizing resin.

-

Mobile Phase: A suitable solvent in which the resin is soluble, such as dimethylformamide (DMF) or an aqueous buffer.

-

Columns: A set of columns with appropriate pore sizes to separate the oligomers and polymers based on their hydrodynamic volume.

-

Detection: A refractive index (RI) detector is commonly used.

-

Analysis: The chromatogram provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the resin, which are critical parameters for its performance.

Conclusion

This compound is a cornerstone intermediate in the production of urea-formaldehyde resins. The precise control over its formation during the hydroxymethylation stage is critical for tailoring the final properties of the thermoset polymer. By understanding the underlying chemistry, reaction kinetics, and employing robust analytical techniques for characterization, researchers and drug development professionals can optimize resin synthesis for specific applications, ranging from high-performance adhesives to potentially novel biomaterials. The data and protocols presented in this guide offer a foundational resource for advancing the science and technology of urea-based resins.

References

- 1. Characterization of the Low Molar Ratio Urea–Formaldehyde Resin with 13C NMR and ESI–MS: Negative Effects of the Post-Added Urea on the Urea–Formaldehyde Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. woodresearch.sk [woodresearch.sk]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. capitalresin.com [capitalresin.com]

- 9. Urea Formaldehyde (UF) :: MakeItFrom.com [makeitfrom.com]

The Solubility Profile of 1,3-bis(hydroxymethyl)urea: A Technical Guide for Researchers

An in-depth exploration of the solubility of 1,3-bis(hydroxymethyl)urea in aqueous and organic media, providing critical data and methodologies for professionals in research, and drug development.

Introduction

1,3-bis(hydroxymethyl)urea, also known as dimethylolurea, is a key chemical intermediate with significant applications in various fields, including the synthesis of resins, textiles, and as a potential component in pharmaceutical formulations. Its utility is intrinsically linked to its solubility characteristics, which dictate its behavior in reaction mixtures, formulations, and biological systems. This technical guide provides a comprehensive overview of the solubility of 1,3-bis(hydroxymethyl)urea in water and a range of organic solvents, offering valuable data and experimental protocols for scientists and researchers.

Physicochemical Properties of 1,3-bis(hydroxymethyl)urea

A foundational understanding of the physicochemical properties of 1,3-bis(hydroxymethyl)urea is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₃ | [1][2] |

| Molecular Weight | 120.11 g/mol | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 126 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | -1.8 | [3] |

The low logP value indicates a high degree of hydrophilicity, suggesting a preference for polar solvents, particularly water.[3]

Solubility of 1,3-bis(hydroxymethyl)urea

The solubility of a compound is a critical parameter that influences its application. The presence of two hydroxymethyl groups and the urea (B33335) backbone in 1,3-bis(hydroxymethyl)urea allows for extensive hydrogen bonding, significantly impacting its solubility.[4]

Water Solubility

1,3-bis(hydroxymethyl)urea is highly soluble in water.[4] This is attributed to the polar nature of the molecule and the ability of the hydroxymethyl and urea functional groups to form strong hydrogen bonds with water molecules.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | Not Specified | 150 | [3][5] |

| Water | 20 | Completely Miscible |

Organic Solvent Solubility

Quantitative solubility data for 1,3-bis(hydroxymethyl)urea in a wide range of organic solvents is not extensively available in public literature. However, its solubility is known to vary depending on the polarity of the solvent.[4] Generally, it is expected to be more soluble in polar protic and polar aprotic solvents and less soluble in non-polar solvents.

To provide a predictive framework, the following table presents the solubility of urea, a structurally similar parent compound, in various organic solvents. Given that 1,3-bis(hydroxymethyl)urea possesses two additional polar hydroxymethyl groups, it is anticipated to exhibit enhanced solubility in polar solvents compared to urea, while its solubility in non-polar solvents is expected to remain low.

Comparative Solubility Data of Urea in Various Organic Solvents

| Solvent | Class | Temperature (°C) | Solubility of Urea ( g/100 g solvent) | Expected Trend for 1,3-bis(hydroxymethyl)urea | Reference |

| Methanol | Polar Protic | 20 | 16.6 | Higher | [6] |

| Ethanol | Polar Protic | 20 | 5 | Higher | [6] |

| Glycerol | Polar Protic | 20 | 50 | Higher | [6] |

| Acetonitrile | Polar Aprotic | Not Specified | ~0.4 | Likely Higher | [7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 20-30 | 40 | Likely Higher | [6] |

| Acetic Acid | Polar Protic | Not Specified | Soluble | Likely Soluble | [8] |

| Benzene | Non-polar | Not Specified | Insoluble | Insoluble | [6] |

| Chloroform | Non-polar | Not Specified | Almost Insoluble | Insoluble | [8] |

| Diethyl Ether | Non-polar | Not Specified | Almost Insoluble | Insoluble | [8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. Standardized methods ensure reproducibility and comparability of data.

Water Solubility Determination (OECD Test Guideline 105)

The OECD Test Guideline 105, "Water Solubility," is a widely accepted method. It comprises two primary approaches: the column elution method and the flask method.

Flask Method (for solubilities > 10⁻² g/L):

-

Preparation: An excess amount of the test substance is added to a flask containing distilled water.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Organic Solvent Solubility Determination

A general and widely used method for determining the solubility of a compound in an organic solvent involves the following steps:

-

Sample Preparation: A known amount of the solid compound is placed in a vial.

-

Solvent Addition: A measured volume of the organic solvent is added to the vial.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a temperature-controlled environment until equilibrium is reached. This can take several hours.

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully removed and its concentration is determined using an appropriate analytical technique (e.g., HPLC, GC, UV-Vis spectroscopy) after suitable dilution.

Solvent Selection for Formulation and Research

The choice of a suitable solvent is a critical step in many chemical processes and formulation development. The following diagram illustrates a logical workflow for selecting a solvent for 1,3-bis(hydroxymethyl)urea based on its known properties.

Solvent Selection Workflow

Caption: A decision-making workflow for selecting an appropriate solvent.

Conclusion

1,3-bis(hydroxymethyl)urea demonstrates high solubility in water, a characteristic driven by its polar nature and capacity for hydrogen bonding. While comprehensive quantitative data for its solubility in organic solvents is limited, its structural similarity to urea suggests a strong preference for polar solvents. The provided comparative data for urea and the detailed experimental protocols offer a robust framework for researchers to predict, determine, and utilize the solubility properties of 1,3-bis(hydroxymethyl)urea in their specific applications. This guide serves as a valuable resource for facilitating informed decisions in solvent selection, formulation development, and reaction optimization involving this versatile compound.

References

- 1. 1,3-Bis(hydroxymethyl)urea (CAS 140-95-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,3-Bis(hydroxymethyl)urea [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lookchem.com [lookchem.com]

- 6. Urea - Sciencemadness Wiki [sciencemadness.org]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key organic compound with the chemical formula OC(NHCH₂OH)₂.[1] It is a white, water-soluble solid primarily recognized as a crucial intermediate in the synthesis of urea-formaldehyde resins.[1] Beyond its industrial application in polymers, its reactive hydroxymethyl groups offer a versatile platform for chemical modifications, making it a molecule of interest in various scientific fields, including drug development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₂O₃ | [1] |

| Molecular Weight | 120.11 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 126 °C (decomposes) | [1] |

| Solubility | Good in water | [1] |

| logP (Octanol/Water) | < 0.3 (at 23 °C) | Sigma-Aldrich SDS |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the two hydroxymethyl groups attached to the urea (B33335) nitrogen atoms. These groups can undergo a variety of reactions, making it a versatile building block.

Self-Condensation and Polymerization

Under acidic conditions and heat, this compound undergoes self-condensation to form urea-formaldehyde resins. This polymerization reaction involves the formation of methylene (B1212753) (-CH₂-) and methylene-ether (-CH₂-O-CH₂-) bridges between urea units. The reaction is complex and proceeds through the formation of various oligomeric species. The final structure of the resin is highly dependent on the reaction conditions, including the formaldehyde (B43269) to urea molar ratio, pH, and temperature.[2][3][4]

The initial stages of this process can be visualized as follows:

Reactions with Other Functional Groups

The hydroxymethyl groups of this compound can react with a variety of nucleophiles, including alcohols, thiols, and amines. These reactions typically involve the formation of ether, thioether, or amine linkages, respectively. This reactivity makes this compound a useful cross-linking agent for polymers containing these functional groups.

Stability of this compound

The stability of this compound is influenced by several factors, most notably temperature and pH.

Thermal Stability

This compound is stable at room temperature but decomposes upon heating.[5] Its melting point of 126 °C is accompanied by decomposition.[1] The thermal decomposition can proceed through several pathways, including the retro-synthesis reaction to yield urea and formaldehyde, or through condensation reactions to form more complex structures. Thermogravimetric analysis (TGA) of urea-formaldehyde resins shows a significant mass loss in the temperature range of 220-330 °C, which is attributed to the decomposition of methylene and methylene-ether bonds formed from this compound intermediates.[6]

A simplified representation of the thermal decomposition pathways is shown below:

pH Stability

The expected pH-rate profile for the hydrolysis of this compound would likely show a "U" shaped curve, with the lowest rate of degradation occurring in the neutral to slightly alkaline pH range.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of urea with an excess of formaldehyde under alkaline conditions.

Materials:

-

Urea

-

Formaldehyde solution (e.g., 37% in water)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

-

Formic acid

Procedure:

-

Adjust the pH of the formaldehyde solution to 8.2–8.3 with the 20% NaOH solution.

-

Raise the temperature of the formaldehyde solution to 40°C.

-

Add urea in small portions over a period of 15 minutes, allowing the temperature to rise to 80°C.

-

Maintain the reaction mixture at 80 ± 1°C for 30 minutes to complete the hydroxymethylation.

-

The resulting solution contains this compound and can be used for subsequent reactions or analysis.

For polycondensation to form a resin, the pH is then adjusted to 4.5 with formic acid, and the reaction is continued at 90 ± 1°C.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[8]

Chromatographic Conditions:

-

Column: Newcrom R1 or a similar reverse-phase column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[8]

-

Detection: UV detection is suitable for the quantification of urea and its derivatives.

A validated HPLC-UV method for urea and its impurities (biuret, cyanuric acid, and triuret) has been developed, which could serve as a starting point for a method specific to this compound.[9]

Sample Preparation for HPLC Analysis: For analysis of this compound in biological matrices, a protein precipitation step followed by filtration is a common sample preparation technique.

-

To a known volume of the biological sample (e.g., plasma, serum), add a protein precipitating agent such as acetonitrile or methanol (B129727) in a 3:1 ratio (v/v).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Applications in Drug Development

While direct applications of this compound as a therapeutic agent are not widely documented, its chemical properties make it and other bis-urea compounds relevant in several areas of drug development.

Cross-linking Agent

The ability of this compound to react with functional groups on biopolymers makes it a potential cross-linking agent for creating hydrogels and other biomaterials for drug delivery and tissue engineering.[10][11]

Prodrug Linkers

The reactivity of the hydroxymethyl groups could be exploited in the design of prodrug linkers. The stability of such linkers would be pH-dependent, potentially allowing for controlled drug release in specific physiological environments.

Signaling Pathway Modulation

Some bis-urea compounds have been investigated as inhibitors of enzymes involved in epigenetic regulation, such as lysine-specific demethylase 1 (LSD1).[12] These compounds can induce the re-expression of tumor suppressor genes, suggesting a potential role in cancer therapy.[12] Although these studies do not specifically involve this compound, they highlight the potential of the bis-urea scaffold in modulating biological pathways.

The general workflow for screening bis-urea compounds for their effect on a signaling pathway is illustrated below:

Conclusion

This compound is a reactive and moderately stable molecule with well-established chemistry, primarily centered around its role in urea-formaldehyde resin formation. Its reactivity, stemming from the two hydroxymethyl groups, allows for a range of chemical modifications and cross-linking applications. While its stability is limited by temperature and pH, understanding these limitations is crucial for its handling and application. In the context of drug development, the bis-urea scaffold shows promise, and the specific properties of this compound could be further explored for applications in biomaterials, prodrug design, and as a starting point for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its quantitative stability profile and to explore its potential in modulating specific biological pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Thermal Decomposition of Urea and Urea Derivatives by Simultaneous TG/(DTA)/MS | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. (Bis)urea and (Bis)thiourea Inhibitors of Lysine-Specific Demethylase 1 as Epigenetic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Bis(hydroxymethyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for bis(hydroxymethyl)urea (CAS No. 140-95-4). The information is compiled from various safety data sheets and regulatory guidelines to ensure a high standard of accuracy and detail for professionals in research and development.

Section 1: Chemical and Physical Properties

This compound, also known as dimethylolurea, is a white, odorless, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C3H8N2O3 | [1][2] |

| Molecular Weight | 120.11 g/mol | [2][3] |

| Melting Point | 110 - 115 °C (230 - 239 °F) | [1][2] |

| Flash Point | 100 °C (212 °F) | [2] |

| Autoignition Temperature | > 200 °C (> 392 °F) | [4] |

| pH | 7 - 8 | [1][2] |

| log Pow (n-octanol/water) | < 0.3 at 23 °C (73 °F) | [5] |

Section 2: Hazard Identification and Classification

This compound is classified as causing serious eye irritation and is harmful to aquatic life.[3][5]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P273: Avoid release to the environment.[5]

-

P280: Wear eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Handle in a well-ventilated place.[7]

-

Take precautionary measures against static discharges.[1][4]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][7]

-

Store in a tightly closed container.[3]

-

Recommended storage temperature is 2-8°C.[6]

Section 4: Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

-

Use only in well-ventilated areas.[1][2] Provide appropriate exhaust ventilation where dust is formed.

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Gloves must be inspected prior to use.[5]

-

Respiratory Protection: No protective equipment is needed under normal use conditions.[1][2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

Section 5: First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately.

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1]

-

In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

-

If Swallowed: Clean mouth with water and get medical attention.[1][2]

Section 6: Toxicological and Ecotoxicological Data

Toxicological Data

| Test | Result | Guideline |

| Eye Irritation | Causes serious eye irritation | OECD Test Guideline 492 |

| Skin Sensitization | Not a sensitizer | OECD Test Guideline 429 |

| Ames Test (Mutagenicity) | Positive | OECD Test Guideline 471 |

Ecotoxicological Data

This compound is harmful to aquatic life.[3][5]

| Organism | Endpoint | Value | Exposure Time | Guideline |

| Daphnia magna (Water flea) | EC50 | > 120 mg/L | 48 h | OECD Test Guideline 202 |

| Desmodesmus subspicatus (Green algae) | ErC50 | 58 mg/L | 72 h | OECD Test Guideline 201 |

| Desmodesmus subspicatus (Green algae) | NOEC | 8.1 mg/L | 72 h | OECD Test Guideline 201 |

Section 7: Experimental Protocols

The following are summaries of the methodologies for the key toxicological and ecotoxicological experiments cited.

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method

This in vitro test method is used to identify chemicals that are not required to be classified for eye irritation or serious eye damage.[8]

-

Principle: The test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxicity on a reconstructed human cornea-like epithelium. Cell viability is assessed using the MTT assay.

-

Methodology: The test chemical is applied topically to the surface of the cornea models.[9] For liquids, the exposure time is typically 30 minutes, and for solids, it is 6 hours.[4] After exposure, the viability of the corneal cells is determined by measuring the conversion of MTT to formazan. A viability of ≤ 60% indicates that the substance is an irritant.[4]

OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[2]

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of the test substance.[10]

-

Methodology: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.[10] The test substance is applied to the dorsum of each ear for three consecutive days. On day six, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the proliferation of lymphocytes is measured. A stimulation index (SI) of ≥ 3 is considered a positive result for skin sensitization.[10]

OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to detect gene mutations induced by chemical substances.[3]

-

Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[3][5] The test substance is assessed for its ability to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.[3]

-

Methodology: The test is performed with and without a metabolic activation system (S9 mix).[6] At least five different concentrations of the test substance are used.[5] The number of revertant colonies is counted after incubation, and a dose-related increase or a reproducible increase in revertants indicates a mutagenic potential.[11]

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to Daphnia.

-